Benzyltributylammonium chloride
Overview
Description
Benzyltributylammonium chloride is a quaternary ammonium salt with the chemical formula C19H34ClN. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., aqueous and organic). This compound appears as a white to ivory crystalline powder and is soluble in water .
Mechanism of Action
Target of Action
Benzyltributylammonium chloride (BTBAC) is primarily used as a phase transfer catalyst (PTC) in various organic reactions . Its primary targets are the reactants in these reactions, where it facilitates the transfer of a reactant from one phase to another, thereby increasing the efficiency and yield of the reaction .
Mode of Action
As a phase transfer catalyst, BTBAC operates by associating with a reactant in one phase (usually the aqueous phase) and transferring it to another phase (usually the organic phase) where the reaction occurs . This interaction enhances the reactivity of the transferred species, leading to an increase in the rate of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by BTBAC depend on the particular reaction it is used in. For instance, it has been used as a hydrogen bond acceptor in the synthesis of new series of deep eutectic solvents (DESs) with common hydrogen bond donors . It has also been used as a cationic surfactant to study the interactions with anionic dyes .
Result of Action
The result of BTBAC’s action is an increase in the efficiency and yield of the reactions it is used in .
Action Environment
The action of BTBAC can be influenced by various environmental factors. For instance, the efficiency of phase transfer catalysis can be affected by the polarity of the solvent, the temperature, and the presence of other ions . Furthermore, BTBAC is hygroscopic and should be stored in a dry environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Benzyltributylammonium chloride plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a hydrogen bond acceptor in the synthesis of new series of deep eutectic solvents with common hydrogen bond donors . Additionally, it functions as a cationic surfactant, interacting with anionic dyes such as indigo carmine and amaranth . These interactions are crucial for studying the behavior of biomolecules in different environments.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. As a cationic surfactant, it can alter the membrane properties of cells, leading to changes in cellular uptake and distribution of molecules . This compound’s impact on gene expression and cellular metabolism is an area of active research, with studies indicating potential modulation of metabolic pathways and enzyme activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a hydrogen bond acceptor, facilitating the formation of deep eutectic solvents . Additionally, it binds to anionic dyes, altering their behavior and interactions with other molecules . These binding interactions can lead to enzyme inhibition or activation, depending on the specific context and conditions of the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but may degrade under extreme conditions such as high temperatures or strong oxidizing agents . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in cell viability, gene expression, and metabolic activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions. Studies have shown that high doses can cause toxic or adverse effects, including irritation of the digestive tract, respiratory system, and skin . These threshold effects are crucial for determining safe and effective dosages for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in reactions involving phase transfer catalysis . The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism and biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its cationic nature allows it to interact with negatively charged molecules, facilitating its movement across cellular membranes . This distribution is critical for its function as a phase transfer catalyst and its interactions with biomolecules.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its activity and function, particularly in reactions involving phase transfer catalysis and interactions with anionic dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltributylammonium chloride can be synthesized through the reaction of tributylamine with benzyl chloride. The reaction typically involves dissolving tributylamine in a suitable solvent such as ethanol or dichloromethane, followed by the dropwise addition of benzyl chloride. The mixture is then heated to around 80°C and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzyltributylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating various organic reactions such as nucleophilic substitutions, alkylations, and condensations .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reaction typically occurs in a biphasic system with this compound acting as the catalyst.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide and hydroxide ion would yield an alcohol .
Scientific Research Applications
Benzyltributylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of butyl groups.
Tetrabutylammonium chloride: Lacks the benzyl group, making it less effective in certain catalytic applications.
Uniqueness: Benzyltributylammonium chloride is unique due to its combination of benzyl and butyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in facilitating reactions between aqueous and organic phases .
Properties
IUPAC Name |
benzyl(tributyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNLOIQCWLBJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54225-72-8 (Parent) | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00885238 | |
Record name | Tri-n-butylbenzylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |
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Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzyltributylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20308 | |
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CAS No. |
23616-79-7 | |
Record name | Benzyltributylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23616-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-n-butylbenzylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltributylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.610 | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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